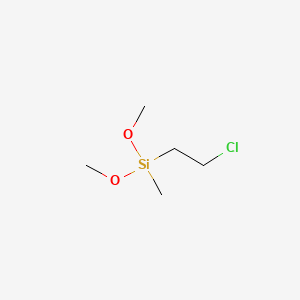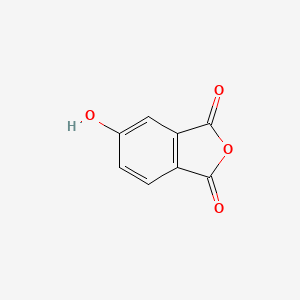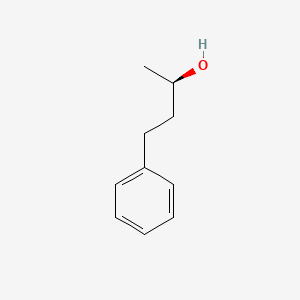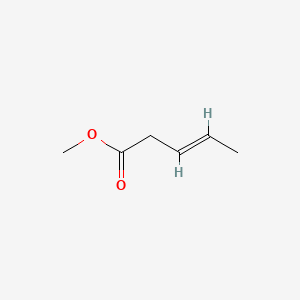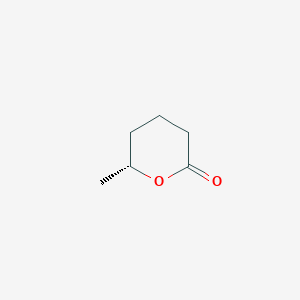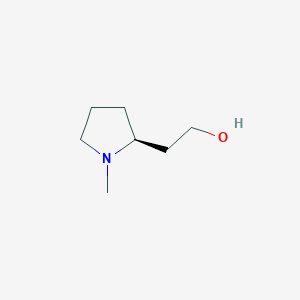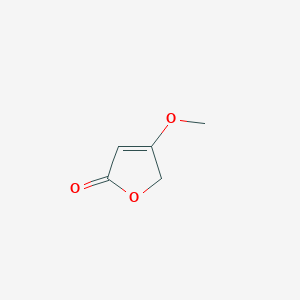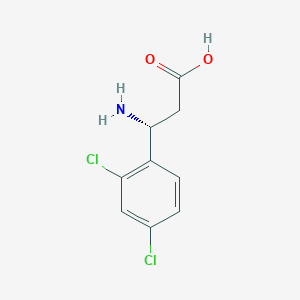
2,8-Decadiyne
Descripción general
Descripción
2,8-Decadiyne is a chemical compound with the molecular formula C10H14 . It has an average mass of 134.218 Da and a monoisotopic mass of 134.109543 Da .
Molecular Structure Analysis
The molecular structure of 2,8-Decadiyne consists of 10 carbon atoms and 14 hydrogen atoms . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
2,8-Decadiyne has a density of 0.8±0.1 g/cm3, a boiling point of 187.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.9±0.2 mmHg at 25°C . Its enthalpy of vaporization is 40.6±0.8 kJ/mol, and it has a flash point of 56.4±16.7 °C . The index of refraction is 1.466, and it has a molar refractivity of 44.4±0.3 cm3 . It has 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Organometallic Chemistry
The reactivity of 2,8-decadiyne in organometallic chemistry is an area of interest. For instance, Hill et al. (2004) investigated the behavior of 2,8-decadiyne under conditions meant to induce cyclization, discovering that it fails to cyclize even at elevated temperatures. This contrasted with other diynes like 4,7,10-trithiatrideca-2,11-diyne (TTDD), which successfully formed a cyclopentadienone complex. This suggests a specific role for thioether coordination in TTDD macrocyclization, highlighting the distinct reactivity patterns of different diynes, including 2,8-decadiyne (Hill, Rae, Schultz, & Willis, 2004).
Synthesis Techniques
Another aspect of research involving 2,8-decadiyne is its synthesis. Kohnen et al. (2007) described a method to synthesize terminal 1,3-diynes, including 1,3-decadiyne, via Sonogashira coupling of vinylidene chloride followed by elimination. This method indicates the potential to efficiently create various diyne compounds, including 2,8-decadiyne, for further application in chemical research (Kohnen, Danheiser, Denmark, & Liu, 2007).
Molecular Modeling and Thin Films
The use of diynes in molecular modeling and the formation of thin films is also notable. Dickie et al. (2002) utilized molecular modeling to determine the organization of 1,9-decadiyne monolayers on various surfaces. This approach elucidates the structure of monolayers, which can be crucial in the development of nanomaterials and coatings, potentially including those derived from 2,8-decadiyne (Dickie, Kakkar, & Whitehead, 2002).
Nonlinear Optical Properties
Research by Okawa et al. (1991) focused on the nonlinear optical properties of poly(1,9-decadiyne) (PDD). They observed that thermal treatment of PDD films resulted in the appearance of third harmonic generation (THG), indicating potential applications in optical technologies. Although this study focused on PDD, similar investigations could be relevant for materials derived from 2,8-decadiyne (Okawa, Sekiya, Osawa, Wada, Yamada, Sasabe, & Uryu, 1991).
Polymer Chemistry
Xu et al. (2002) explored the use of diynes in polymer chemistry. They conducted polycyclotrimerizations of diynes like 1,9-decadiyne, producing hyperbranched polyphenylenes. These polymers exhibited properties like low viscosity and high thermal stability, suggesting potential applications in materials science that could extend to compounds like 2,8-decadiyne (Xu, Peng, Sun, Dong, Salhi, Luo, Chen, Huang, Zhang, Xu, & Tang, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
deca-2,8-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPQWPYEOSKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194096 | |
| Record name | 2,8-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Decadiyne | |
CAS RN |
4116-93-2 | |
| Record name | 2,8-Decadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Decadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



